molecular formula C16H23N3O2 B13106913 N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-91-8

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13106913
CAS No.: 919107-91-8
M. Wt: 289.37 g/mol
InChI Key: MGYYCFOSGLDUEM-UHFFFAOYSA-N
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Description

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, a methoxy group, and a propyl group attached to the indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, are commonly employed for the efficient synthesis of indazole derivatives . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the indazole core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl, methoxy, and propyl groups enhances its solubility, stability, and potential bioactivity compared to other indazole derivatives .

Properties

CAS No.

919107-91-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-butyl-3-methoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-4-6-9-17-15(20)12-7-8-13-14(11-12)18-19(10-5-2)16(13)21-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,20)

InChI Key

MGYYCFOSGLDUEM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCC

Origin of Product

United States

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